
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate is a quaternary ammonium salt derived from choline and terephthalic acid. This compound is known for its water solubility and its applications in various fields such as organic synthesis, biochemical research, and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate typically involves the reaction of choline chloride with terephthalic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline chloride} + \text{Terephthalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where choline chloride and terephthalic acid are fed into a reactor. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quaternary ammonium groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a selective agent for isolating specific types of bacteria.
Medicine: Investigated for its potential therapeutic effects in cognitive impairment and liver diseases.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate involves its interaction with biological molecules. The quaternary ammonium groups can interact with negatively charged sites on proteins and other biomolecules, affecting their function. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s activity. The molecular targets and pathways involved include neurotransmitter systems and metabolic pathways related to choline metabolism.
Comparison with Similar Compounds
Similar Compounds
Choline iodide: A quaternary ammonium salt used in organic synthesis and biochemical research.
Choline chloride: Another quaternary ammonium salt with similar applications in various fields.
(2-Bromoethyl)trimethylammonium bromide: Used in organic synthesis and as a reagent in biochemical assays.
Uniqueness
Bis(2-hydroxy-N,N,N-trimethylethan-1-aminium) benzene-1,4-dicarboxylate is unique due to its combination of quaternary ammonium groups and terephthalic acid moiety. This structure imparts specific properties such as enhanced water solubility and the ability to form hydrogen bonds, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
388633-20-3 |
|---|---|
Molecular Formula |
C18H32N2O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;terephthalate |
InChI |
InChI=1S/C8H6O4.2C5H14NO/c9-7(10)5-1-2-6(4-3-5)8(11)12;2*1-6(2,3)4-5-7/h1-4H,(H,9,10)(H,11,12);2*7H,4-5H2,1-3H3/q;2*+1/p-2 |
InChI Key |
FHPFOVVADOVVRN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C1=CC(=CC=C1C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


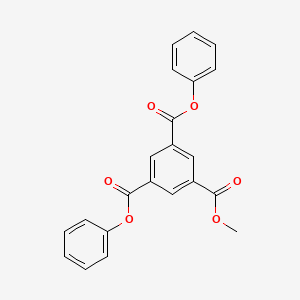
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
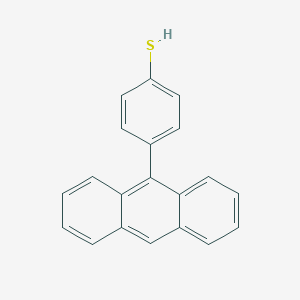
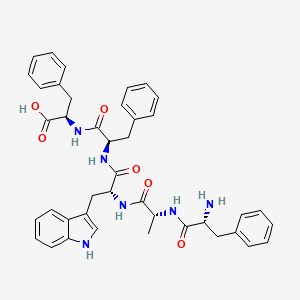
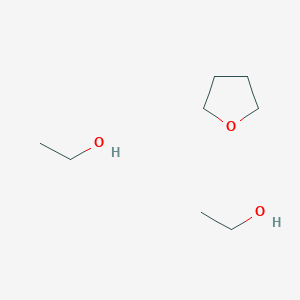
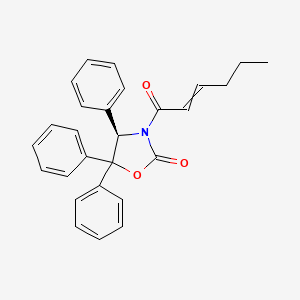
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

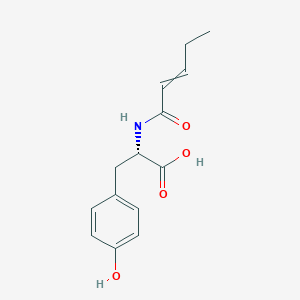
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
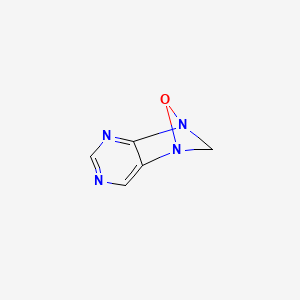
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
